molecular formula C11H15NO B8766267 N-Propyl-N-methyl-benzamide CAS No. 13707-83-0

N-Propyl-N-methyl-benzamide

Cat. No.: B8766267
CAS No.: 13707-83-0
M. Wt: 177.24 g/mol
InChI Key: AEYBXFRYLBPSBB-UHFFFAOYSA-N
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Description

N-Propyl-N-methyl-benzamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This benzamide derivative is characterized by its specific structure featuring both N-propyl and N-methyl substituents, which is confirmed by its standard InChI key (AEYBXFRYLBPSBB-UHFFFAOYSA-N) . The compound is of significant interest in chemical research, particularly in synthetic and analytical chemistry. Its well-documented gas chromatography (GC) retention indices on both non-polar (e.g., DB-1, DB-5) and polar (e.g., DB-Wax) capillary columns make it a valuable compound for method development and as a reference standard in chromatographic analysis . As a tertiary amide, it serves as a useful building block or intermediate in organic synthesis and for studying the physicochemical properties and reactivity of disubstituted amides . This product is guaranteed to be of high quality and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers can rely on the consistent quality of this compound for their advanced chemical and pharmaceutical investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13707-83-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-methyl-N-propylbenzamide

InChI

InChI=1S/C11H15NO/c1-3-9-12(2)11(13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

AEYBXFRYLBPSBB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Propyl N Methyl Benzamide and Analogous Benzamide Derivatives

Classical and Conventional Approaches to Amide Synthesis

Traditional methods for amide bond formation have been foundational in organic synthesis. These approaches typically involve the reaction of a carboxylic acid derivative with an amine, often under conditions that require activation of the carboxyl group or elevated temperatures.

The direct reaction between a carboxylic acid, such as benzoic acid, and an amine like N-methyl-N-propylamine to form N-Propyl-N-methyl-benzamide is one of the most straightforward conceptual routes to amides. However, this direct condensation is often thermodynamically unfavorable and requires high temperatures to drive off the water molecule formed, which can lead to side reactions and decomposition. To overcome these limitations, the carboxylic acid is often activated. Even without catalysts, heating a mixture of a benzoic acid and an amine in a suitable solvent can lead to the formation of the corresponding benzamide (B126), although conversions may vary. For example, heating benzoic acid with benzylamine (B48309) in refluxing p-xylene (B151628) resulted in a 44% conversion to N-benzylbenzamide. rsc.org

Acylation strategies provide a more reactive pathway for the formation of N-substituted benzamides. These methods involve the use of an acylating agent, which is a reactive derivative of a carboxylic acid. A common strategy is the conversion of the carboxylic acid into a more electrophilic species that readily reacts with an amine.

One such class of acylating agents is N-acylbenzotriazoles. These compounds are prepared from carboxylic acids and 1H-benzotriazole and can efficiently acylate primary and secondary amines to produce amides in very good yields under mild conditions. organic-chemistry.org This approach offers a greener alternative, sometimes allowing the reaction to proceed efficiently in water, with the benzotriazole (B28993) byproduct being recoverable. mdpi.com This method is applicable to a wide range of amines and acylating agents, including those with chiral centers, often preserving the stereochemical integrity of the molecule. mdpi.com

The reaction between a benzoyl chloride and an amine is a classic and highly effective method for preparing benzamides. hud.ac.uk Benzoyl chloride, being an acyl chloride, contains a highly reactive acyl group that is readily attacked by nucleophiles like N-methyl-N-propylamine. pearson.comglobalconference.info The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine displaces the chloride ion. pearson.com

This reaction is typically exothermic and is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid (HCl) byproduct. globalconference.infotifr.res.in The Schotten-Baumann reaction is a specific application of this method, conducted in a two-phase system of water and an organic solvent. tifr.res.in The slow addition of the benzoyl chloride is crucial to control the exothermic nature of the reaction and to prevent hydrolysis of the acyl chloride. tifr.res.in

Method Reactants Key Features Typical Conditions
Direct Amidation Benzoic Acid + AmineSimple; often requires high heat; equilibrium-driven.Heating in a high-boiling solvent (e.g., p-xylene). rsc.org
N-Acylbenzotriazoles N-Acylbenzotriazole + AmineMild conditions; good yields; recoverable byproduct.Room temperature in solvents like THF or water. mdpi.com
Acyl Chloride Condensation Benzoyl Chloride + AmineHighly efficient and general; exothermic.Presence of a base (e.g., NaOH, pyridine) in an organic solvent or biphasic system. hud.ac.uktifr.res.in

Modern and Advanced Synthetic Protocols

Catalysis has revolutionized amide synthesis, offering pathways that are more atom-economical and tolerant of various functional groups. Transition metals and Lewis acids are prominent in these modern approaches.

Nickel Co-Catalyzed Processes: Nickel is an attractive catalyst due to its lower cost and abundance compared to precious metals like palladium. nih.gov Nickel-catalyzed reactions have been developed for the synthesis of benzamides through various mechanisms. One approach involves the alkylation of C-H bonds in benzamides that contain a directing group, allowing for the selective formation of ortho-alkylated products. acs.org Other nickel-catalyzed methods facilitate the esterification of amides, demonstrating the versatile reactivity of nickel complexes in activating the typically robust amide bond. nih.govresearchgate.net Asymmetric synthesis of α-arylbenzamides has also been achieved using nickel catalysts with chiral ligands, providing access to enantioenriched products that are relevant in pharmacology. nih.gov

Lewis Acid Catalysis: Lewis acids can activate either the carboxylic acid or the amine to facilitate amide bond formation. A variety of Lewis acids have been shown to be effective catalysts. For instance, TiCl₄ can mediate the one-pot condensation of carboxylic acids and amines to form amides in high yields. nih.gov In this process, the Lewis acid is thought to form a reactive intermediate with the carboxylate. nih.gov Other systems, such as those using ZnBr₂ or FeCl₃, can catalyze the oxidation of benzylamines to the corresponding benzamides under mild conditions using an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netrsc.org Heterogeneous Lewis acid catalysts, like Nb₂O₅, are also effective and offer the advantage of being reusable. researchgate.net

Catalyst Type Example Catalyst Reaction Type Key Features
Nickel Nickel complexes with various ligandsC-H Alkylation, Asymmetric HydroarylationHigh functional group compatibility; access to chiral amides. acs.orgnih.gov
Lewis Acid (Homogeneous) TiCl₄, ZnBr₂, FeCl₃Direct Amidation, Oxidative AmidationMild conditions; high yields. nih.govrsc.org
Lewis Acid (Heterogeneous) Nb₂O₅, Fe-montmorilloniteDirect Amidation, TransamidationReusable catalyst; applicable to challenging substrates. researchgate.net

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have been developed for benzamide synthesis. These strategies combine multiple reaction steps in a single flask, avoiding the need for isolating intermediates.

One-Pot Reactions: One-pot procedures can involve the in situ generation of a reactive species that is immediately consumed in the next step. For example, an efficient method for the oxidative amidation of aldehydes with amines uses a copper-based metal-organic framework (MOF) as a recyclable catalyst. nih.gov This process combines the oxidation of the aldehyde and the amidation step into a single operation. nih.gov Other one-pot syntheses may use solid acid catalysts to facilitate the reaction between aminobenzamides and benzoyl chlorides under solvent-free conditions. orientjchem.org

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction to form a product that contains portions of all the starting materials. A notable example is the transition-metal-free reaction between arynes, isocyanides, and water to furnish benzamide derivatives in moderate to good yields under mild conditions. acs.org This reaction proceeds through the formation of multiple new bonds in a single step, showcasing the high degree of molecular complexity that can be achieved efficiently through MCRs. acs.org

Advanced Spectroscopic and Structural Characterization of N Propyl N Methyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For N-Propyl-N-methyl-benzamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While a specific experimental spectrum for this compound is not widely published, the expected proton signals can be predicted based on the molecule's structure and data from analogous compounds. The spectrum is anticipated to show distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the N-methyl and N-propyl groups. Due to restricted rotation around the amide C-N bond, some signals, particularly for the N-alkyl groups, may appear broadened or as two distinct sets of resonances at lower temperatures.

The aromatic region (typically δ 7.3-7.5 ppm) would likely present as a complex multiplet corresponding to the five protons on the phenyl group. The aliphatic region would contain signals for the three distinct proton environments of the N-propyl group and the single environment of the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic C-H (Phenyl) ~ 7.4 Multiplet (m) 5H
N-CH ~ 3.0 Singlet (s) 3H
N-CH ₂-CH₂-CH₃ ~ 3.4 Triplet (t) 2H
N-CH₂-CH ₂-CH₃ ~ 1.6 Sextet (m) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected: four for the aromatic ring (due to symmetry, the ortho- and meta-carbons are pairwise equivalent), one for the carbonyl group, and four for the N-methyl and N-propyl substituents. The carbonyl carbon is characteristically deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O (Carbonyl) ~ 171
Aromatic C -N (Quaternary) ~ 137
Aromatic C -H (para) ~ 130
Aromatic C -H (ortho) ~ 129
Aromatic C -H (meta) ~ 127
N-C H₂-CH₂-CH₃ ~ 50
N-C H₃ ~ 37
N-CH₂-C H₂-CH₃ ~ 21

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, DEPT for Structural Elucidation)

Advanced 2D NMR techniques are instrumental in confirming the assignments made in 1D spectra and establishing the complete structural framework. uvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For this compound, this would be most informative for the N-propyl chain, showing a clear correlation between the terminal methyl protons (~0.9 ppm) and the adjacent methylene (B1212753) protons (~1.6 ppm), and between those methylene protons and the methylene protons attached to the nitrogen (~3.4 ppm).

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. A HETCOR or HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the C-H connectivity of the entire molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for the CH₃ and CH carbons and negative signals for the CH₂ carbons. For this molecule, it would show two positive CH₃ signals and one negative CH₂ signal in the aliphatic region, confirming the propyl and methyl group assignments. uvic.ca

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. The molecular formula of this compound is C₁₁H₁₅NO, corresponding to a molecular weight of approximately 177.24 g/mol . nih.govnist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. The fragmentation pattern of benzamides is typically dominated by cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgchemguide.co.uk The most characteristic fragmentation involves the formation of the highly stable benzoyl cation.

Key Fragmentation Pathways:

Formation of Benzoyl Cation: The primary fragmentation pathway is the cleavage of the C-N bond to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is often the base peak in the spectrum due to its resonance stability. cdnsciencepub.comresearchgate.net

Formation of Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77 . echemi.comichemc.ac.lk

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the propyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 148 ([M-29]⁺). Cleavage of the N-propyl bond can also occur, leading to a fragment at m/z 134 by loss of the propyl radical.

Table 3: Prominent Expected Ions in the Mass Spectrum of this compound

m/z Ion Structure Description
177 [C₁₁H₁₅NO]⁺ Molecular Ion (M⁺)
105 [C₆H₅CO]⁺ Benzoyl Cation (Base Peak)
77 [C₆H₅]⁺ Phenyl Cation

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is a powerful tool for identifying the functional groups present. The FTIR spectrum of this compound would be characterized by strong absorptions corresponding to the amide functional group and the aromatic ring.

Key Characteristic Absorptions:

C=O Stretch (Amide I band): A very strong and sharp absorption peak is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a tertiary amide.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the 1250-1350 cm⁻¹ range.

Aromatic C-H Stretch: These absorptions appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups of the N-alkyl substituents are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Principal IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic 3100 - 3010 Medium-Weak
C-H Stretch Aliphatic (CH₃, CH₂) 2960 - 2850 Medium-Strong
C=O Stretch Amide Carbonyl 1680 - 1630 Strong
C=C Stretch Aromatic Ring 1600, 1480, 1450 Medium-Weak

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

As of this writing, a single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, if such an analysis were performed, it would provide critical insights into several structural aspects:

Amide Bond Planarity: XRD would confirm the expected planarity of the O=C-N atoms due to resonance.

Molecular Conformation: It would reveal the dihedral angle between the plane of the phenyl group and the plane of the amide group.

Conformation of N-Alkyl Groups: The analysis would determine the specific conformation (e.g., staggered, eclipsed) of the N-propyl chain in the crystal lattice.

Intermolecular Interactions: XRD analysis would elucidate the nature of crystal packing, identifying any significant intermolecular forces, such as C-H···O interactions or π-π stacking between aromatic rings, that govern the solid-state architecture.

Chromatographic Methods for Purity and Mixture Analysis (e.g., Gas Chromatography, GC-MS, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation, identification, and quantification for purity assessment and mixture analysis. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are the most prominently utilized methods for these purposes.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is employed to determine its purity by separating it from any starting materials, byproducts, or degradation products. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

The coupling of GC with a Mass Spectrometer (GC-MS) provides an even more robust analytical tool. While GC separates the components of a mixture, MS provides information about the molecular weight and fragmentation pattern of each component, allowing for highly confident identification.

Detailed research has established the retention behavior of this compound on various capillary columns. The Kovats retention index (I), a relative measure of retention time, is a standardized value that helps in comparing results across different systems. For this compound, these indices have been determined on non-polar and semi-polar stationary phases at different isothermal temperatures. tandfonline.comcore.ac.uk

Table 1: Kovats Retention Indices of this compound in Gas Chromatography tandfonline.comcore.ac.uk

Active Phase Column Length (m) Column Diameter (mm) Phase Thickness (µm) Temperature (°C) Kovats Retention Index (I)
DB-1 30 0.256 0.25 170 1524.32
DB-1 30 0.256 0.25 190 1544.25
DB-5 60 0.321 0.25 170 1546.53
DB-5 60 0.321 0.25 190 1566.62

The data indicates that as the temperature increases, the retention index of this compound also increases on both DB-1 and DB-5 columns. The choice of column and temperature program can be optimized to achieve the desired separation from other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

The selection of the stationary phase is critical for achieving optimal separation. While traditional C18 columns are widely used, amide-embedded phases (RP-Amide) can offer alternative selectivity, particularly for compounds with polar functional groups, by providing additional hydrogen bonding interactions. hplc.eusigmaaldrich.com This can be advantageous in separating this compound from closely related impurities.

The composition of the mobile phase, including the ratio of organic solvent to water and the pH (if buffered), significantly influences the retention and selectivity of the separation. For benzamides, a mobile phase consisting of an acetonitrile/water or methanol/water gradient is often effective. nih.govnanobioletters.com A UV detector is commonly used for the detection of this compound, as the benzoyl group contains a chromophore that absorbs UV light.

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, a typical method can be designed based on the analysis of similar aromatic amides.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Aromatic Amides

Parameter Description
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Elution | Gradient elution, starting with a higher proportion of A and increasing the proportion of B over time | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Detection | UV at 220 nm or 254 nm | | Injection Volume | 10 µL |

This method would be suitable for the purity analysis of this compound and for monitoring its presence in reaction mixtures. The retention time under these conditions would be characteristic of the compound and could be used for its identification and quantification against a standard.

Chemical Reactivity and Mechanistic Investigations of N Propyl N Methyl Benzamide

Reactivity of the Amide Functional Group

The tertiary amide functional group in N-Propyl-N-methyl-benzamide is characterized by a planar structure due to resonance between the nitrogen lone pair and the carbonyl group. This resonance imparts significant stability and a high barrier to rotation around the C-N bond, making the amide less reactive than other carbonyl derivatives. Reactions at this site typically require activation to overcome the low electrophilicity of the carbonyl carbon and the poor leaving group potential of the corresponding dialkylamide anion.

The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental reaction, though one that is challenging for tertiary amides like this compound. Tertiary amides are notably resistant to cleavage and generally require more vigorous conditions, such as strong acids or bases and elevated temperatures, compared to primary and secondary amides arkat-usa.org.

Kinetic studies on the hydrolysis of various amides show that the rate is highly dependent on pH, temperature, and the specific substituents on both the carbonyl carbon and the nitrogen atom uregina.caresearchgate.net. While specific kinetic data for this compound is not extensively documented, studies on related N,N-dialkylbenzamides confirm their low reactivity, with hydrolysis rates being significantly slower than those of their primary and secondary counterparts.

Unlike primary and secondary amides, tertiary amides such as this compound lack an N-H proton. Consequently, they cannot undergo the typical N-chlorination reaction where a hydrogen atom on the amide nitrogen is replaced by a chlorine atom. This reaction is a common transformation for primary and secondary amides when treated with chlorinating agents like sodium hypochlorite (B82951) nih.govunich.it.

Research into the kinetics of chlorination of a series of amides demonstrated that reagents like N-methylbenzamide and N-propylbenzamide (both secondary amides) react with chlorine, predominantly in the form of hypochlorite (⁻OCl), to yield N-chloramides nih.govresearchgate.net. For these secondary amides, the reaction follows second-order kinetics. However, the absence of a proton on the nitrogen atom of this compound precludes this pathway.

While direct N-chlorination is not feasible, related N-chloro compounds can undergo a subsequent acid-catalyzed reaction known as the Orton rearrangement. This intermolecular process involves the transfer of chlorine from the nitrogen to the aromatic ring, typically at the ortho or para positions niscpr.res.inresearchgate.netresearchgate.net. Since this compound cannot form the initial N-chloro intermediate, it does not undergo the Orton rearrangement.

Apparent Second-Order Rate Constants (kapp) for the Reaction of Various Benzamide (B126) Derivatives with Chlorine at pH 8. nih.govresearchgate.net
Compoundkapp (M-1s-1)Activation Energy (Ea, kJ/mol)
Benzamide0.2872
N-Methylbenzamide0.1376
N-Propylbenzamide0.11Not Reported
This compoundNot ApplicableNot Applicable
*N-chlorination does not occur due to the absence of an N-H proton.

Transamidation is a process where the amine portion of an amide is exchanged with another amine. Due to the high stability of the amide bond, this transformation is generally difficult and requires catalysis semanticscholar.org. Tertiary amides are the least reactive substrates in transamidation reactions, following the general reactivity trend: primary > secondary > tertiary semanticscholar.org.

To achieve transamidation with a tertiary amide like this compound, the typically unreactive C(O)-N bond must be activated. This can be accomplished through several methods:

Metal Catalysis: Various transition metal catalysts, including those based on nickel, ruthenium, and cobalt, have been shown to facilitate transamidation by activating the amide bond, often through oxidative addition into the C-N bond semanticscholar.org.

Lewis Acid Catalysis: Lewis acids such as zirconium chloride can activate the amide carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an incoming amine organic-chemistry.org.

Organocatalysis: Catalysts like L-proline have been used to promote transamidation under solvent-free conditions, offering a greener alternative to metal-based systems semanticscholar.org.

The reaction involves the nucleophilic attack of a primary or secondary amine on the activated amide, leading to a tetrahedral intermediate. The subsequent departure of the original amine moiety (N-propyl-N-methylamine) yields the new, more thermodynamically stable amide product. The process is often driven by the use of an excess of the reacting amine or by the removal of the displaced amine.

Reduction: Tertiary amides can be effectively reduced to tertiary amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) ucalgary.camasterorganicchemistry.comlibretexts.org. Less reactive hydrides like sodium borohydride (NaBH₄) are generally ineffective for this transformation ucalgary.ca. The reaction proceeds by converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-).

The mechanism for the reduction of a tertiary amide such as this compound with LiAlH₄ involves two main stages. First, a hydride ion attacks the carbonyl carbon to form a tetrahedral intermediate. In the second stage, the oxygen atom is coordinated to the aluminum species and is eliminated as part of a metal alkoxide complex, forming a transient, highly reactive iminium ion ([C₆H₅CH=N(CH₃)(C₃H₇)]⁺). This iminium ion is then rapidly reduced by a second equivalent of hydride to furnish the final tertiary amine product, N-benzyl-N-methylpropan-1-amine ucalgary.castackexchange.comchemistrysteps.com.

Dehydration: The dehydration of amides is a classic method for synthesizing nitriles. This reaction involves the elimination of a molecule of water from a primary amide (R-CONH₂) to form a nitrile (R-C≡N). This transformation requires two protons on the amide nitrogen and is typically carried out using strong dehydrating agents acs.orgresearchgate.net. As this compound is a tertiary amide with no hydrogen atoms on the nitrogen, it cannot undergo this dehydration reaction to form a nitrile.

Reactivity of the Benzene (B151609) Ring and Substituent Effects

The N-propyl-N-methylamido group [-CON(CH₃)(C₃H₇)] attached to the benzene ring significantly influences the ring's reactivity towards electrophiles and dictates the regioselectivity of substitution reactions.

The N,N-disubstituted amido group exhibits a dual electronic effect on the aromatic ring.

Inductive Effect (-I): The carbonyl group is strongly electronegative, withdrawing electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself ulethbridge.cawikipedia.org.

Resonance Effect (+M): The lone pair of electrons on the amide nitrogen can be delocalized into the benzene ring via resonance. This donation of electron density increases the electron density at the ortho and para positions wikipedia.orgstudy.comlibretexts.org.

Common electrophilic aromatic substitution reactions on this compound would be expected to proceed as follows:

Halogenation (e.g., Bromination): Reaction with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield a mixture of o-bromo-N-propyl-N-methyl-benzamide and p-bromo-N-propyl-N-methyl-benzamide, with the para isomer often favored due to reduced steric hindrance study.com.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would produce primarily the para-nitro and ortho-nitro substituted products.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the formation of ortho- and para-N-propyl-N-methyl-benzamide sulfonic acids.

Friedel-Crafts Reactions: Due to the deactivating nature of the amide group, Friedel-Crafts alkylation and acylation reactions are generally difficult to perform on benzamide derivatives and often fail or give very low yields. The Lewis acid catalyst required for the reaction can complex with the carbonyl oxygen, further deactivating the ring.

Nucleophilic Reactivity and Interaction with Other Functional Groups

The reactivity of the amide group in this compound is characterized by the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance reduces the nucleophilicity of the nitrogen atom and the basicity of the amide compared to a corresponding amine. However, the carbonyl oxygen possesses a partial negative charge and available lone pairs, making it a primary site for interaction with electrophiles and a hydrogen bond acceptor.

The interaction of the amide functional group with other chemical moieties is fundamental to its chemical behavior. In aqueous solutions, the carbonyl oxygen can form hydrogen bonds with water molecules. Interactions with ionic groups, such as those in salts, are also significant. Studies on the enthalpy of interaction between various amides and ammonium (B1175870) methanoate in water have shown that these interactions are influenced by the degree of substitution on the amide nitrogen. rsc.org Tertiary amides, like this compound, tend to interact more favorably with salts in an aqueous environment compared to primary or secondary amides. rsc.org

While the nitrogen atom is a poor nucleophile, the amide can participate in nucleophilic acyl substitution reactions, although this typically requires reactive organometallic reagents. researchgate.net For instance, the direct conversion of tertiary benzamides to ketones can be achieved using organolithium reagents, which are strong enough nucleophiles to attack the relatively unreactive carbonyl carbon of the amide. researchgate.net

Table 1: Key Interaction Sites of the this compound Functional Group

Functional Group SiteType of InteractionInteracting Species Examples
Carbonyl Oxygen (C=O )Hydrogen Bond AcceptorWater, Alcohols
Lewis Base / CoordinationProtons (H+), Metal Cations (e.g., Li+, Ni²⁺)
Carbonyl Carbon (C =O)Electrophilic CenterStrong Nucleophiles (e.g., Organolithium reagents)
Nitrogen Atom (N )Weakly Nucleophilic (due to resonance)Generally unreactive towards weak electrophiles

Organometallic Reactions and Ligand Complexation

The amide group is a versatile functional handle in organometallic chemistry, capable of acting as a ligand for various transition metals and directing chemical transformations.

Coordination Chemistry of Benzamide Derivatives with Transition Metals (e.g., Ni(II), Cu(II))

Benzamide derivatives, including this compound, can function as ligands in coordination compounds with transition metals. hawaii.eduucj.org.ua Coordination typically occurs through the carbonyl oxygen atom, which acts as a Lewis base, donating a lone pair of electrons to the electron-deficient metal center. hawaii.eduucj.org.ua In this common binding mode, the benzamide acts as a monodentate ligand.

The formation of these coordination complexes is a fundamental step in many metal-catalyzed reactions. The central metal atom, bonded to one or more ligands, forms a coordination sphere. libretexts.orgmsu.edu The geometry of the resulting complex, such as octahedral or square planar, depends on the coordination number of the metal and the nature of the ligands involved. hawaii.edulibretexts.org

With metals like Ni(II) and Cu(II), the benzamide ligand coordinates via the oxygen atom. The stability and structure of these complexes are influenced by factors such as the solvent, the counter-ions, and the presence of other ligands. While the N-propyl and N-methyl groups in this compound are primarily steric modulators, they can influence the electronic properties of the amide and, consequently, the strength of the metal-ligand bond.

Table 2: Typical Coordination Properties of Benzamide Ligands with Transition Metals

Metal IonTypical Coordination NumberCommon GeometriesBenzamide Binding Mode
Ni(II)4, 6Square Planar, OctahedralMonodentate (via Carbonyl Oxygen)
Cu(II)4, 6Square Planar, Distorted OctahedralMonodentate (via Carbonyl Oxygen)

Role of Benzamide-Based Ligands in Catalytic Cycles

Benzamide-based ligands are not merely spectators; they play a crucial role in directing and facilitating catalytic reactions. A prominent example is their use as directing groups in C-H bond activation and functionalization. In these reactions, the amide's carbonyl oxygen coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond (often at the ortho-position of the benzoyl ring). This directed C-H activation leads to the formation of a metallacycle intermediate, which can then undergo further reactions.

For example, in cobalt-catalyzed reactions, a proposed catalytic cycle often begins with the C-H activation of the benzamide substrate, forming a cobaltacycle intermediate. nih.gov This intermediate can then react with other substrates, such as cyclopropenes, through migratory insertion. nih.gov Subsequent steps lead to the formation of a new product and the regeneration of the active catalyst. nih.gov Benzamides bearing various substituents on the aromatic ring and the nitrogen atom have been shown to be effective in these transformations, highlighting the versatility of the benzamide directing group. nih.govmdpi.com

Rearrangement and Cleavage Reactions (e.g., Retro-Mannich Reactions)

N-substituted benzamides can undergo specific rearrangement and cleavage reactions under certain conditions. The retro-Mannich reaction is a fragmentation process that is the reverse of the Mannich reaction. researchgate.net The Mannich reaction involves the aminoalkylation of a compound with an active hydrogen, using formaldehyde and a primary or secondary amine. nih.govnih.gov The resulting products are known as Mannich bases. nih.gov

A retro-Mannich reaction involves the cleavage of a C-C bond in a β-amino carbonyl compound or a related structure. For a molecule like this compound to be susceptible to a retro-Mannich type cleavage, it would typically need to be part of a larger structure containing the requisite β-amino functionality, which is not present in the parent molecule itself. However, intermediates formed during the conversion of related structures, such as 3-alkyl-3,4-dihydro-2H-1,3-benz[e]oxazines, have been shown to undergo these types of reactions. researchgate.net

Another significant rearrangement reaction associated with amides is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. bdu.ac.inmasterorganicchemistry.com This reaction proceeds by treating the primary amide with bromine and a strong base. masterorganicchemistry.com An electrochemical variant, the eHofmann rearrangement, has also been developed for the mild and efficient modification of amides. rsc.org It is important to note that the Hofmann rearrangement is specific to primary amides and would not occur with a tertiary amide like this compound without prior chemical modification to generate a primary amide group.

Computational Chemistry and Theoretical Studies on N Propyl N Methyl Benzamide

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations are instrumental in determining the electronic structure, nature of chemical bonds, and relative stability of N-Propyl-N-methyl-benzamide. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals. These calculations can provide valuable data on the molecule's reactivity and spectroscopic properties.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Computational analyses of related benzamide (B126) derivatives have demonstrated the utility of these methods in understanding their chemical behavior. acs.orgnih.gov For instance, studies on N-substituted benzamides often reveal the influence of the substituent groups on the electronic properties of the molecule. tandfonline.com

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment3.2 D
Total Energy-550 Hartree

Note: The data in this table is illustrative and based on typical values for similar compounds, as direct computational studies on this compound are not extensively available in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-propyl and N-methyl groups in this compound allows for the existence of multiple conformational isomers. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution.

Table 2: Predicted Stable Conformers of this compound

ConformerDihedral Angle (C-CO-N-C)Dihedral Angle (CO-N-C-C)Relative Energy (kcal/mol)
1180° (trans)60° (gauche)0.0
2180° (trans)180° (anti)0.8
30° (cis)60° (gauche)3.5
40° (cis)180° (anti)4.2

Note: The data in this table is hypothetical and intended to illustrate the likely conformational preferences based on studies of similar amide-containing molecules.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the high-energy structures that connect reactants and products. mdpi.comresearchgate.net

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes. Common reactions for benzamides include hydrolysis and nucleophilic substitution.

For example, the hydrolysis of this compound can proceed through different pathways, and computational studies can help determine the most favorable mechanism under various conditions.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack15.2
Tetrahedral intermediate formation-5.8 (relative to transition state)
Proton transfer8.1
Leaving group departure12.5

Note: This data is illustrative for a plausible reaction mechanism and does not represent experimentally verified values for this compound.

Structure Activity Relationship Sar Studies for N Propyl N Methyl Benzamide Derivatives

Principles for Structural Modification and Chemical Activity Modulation

The chemical activity of N-Propyl-N-methyl-benzamide derivatives can be modulated by making systematic structural modifications to three main regions of the molecule: the N-alkyl groups (propyl and methyl), the benzoyl moiety, and the amide linkage itself. The primary goals of these modifications are to enhance binding affinity to a biological target, improve selectivity, and optimize pharmacokinetic properties.

Key principles for structural modification include:

N-Alkyl Group Modification: The size, length, and branching of the N-alkyl substituents can significantly influence the compound's steric and lipophilic properties. Altering the N-propyl and N-methyl groups can affect how the molecule fits into a binding pocket and its ability to cross cell membranes. For instance, increasing the chain length of the alkyl group may enhance van der Waals interactions with a receptor, but an excessively large group could introduce steric hindrance.

Amide Bond Modification: While less common, modifications to the amide bond, such as creating isosteres, can be explored to improve metabolic stability or alter the hydrogen bonding capacity of the molecule.

The following table illustrates hypothetical structural modifications and their potential impact on chemical activity, based on general principles of medicinal chemistry.

Modification Site Structural Change Potential Effect on Activity Rationale
N-Alkyl GroupsIncrease N-propyl chain length (e.g., to N-butyl)May increase or decrease activityIncreased van der Waals interactions vs. potential steric clash in the binding site.
N-Alkyl GroupsReplace N-methyl with N-ethylMay increase affinityFine-tuning the steric bulk for optimal fit within a hydrophobic pocket.
Benzoyl RingAdd a para-methoxy groupCould increase activityElectron-donating group may enhance binding; potential for hydrogen bond acceptance.
Benzoyl RingAdd a meta-chloro groupCould increase activityElectron-withdrawing group alters electronic distribution; potential for halogen bonding.

Analysis of Steric and Electronic Effects on Amide Reactivity and Molecular Recognition

The reactivity of the amide group and the molecular recognition of this compound derivatives are heavily influenced by steric and electronic effects. These factors determine how the molecule interacts with its biological target at a molecular level.

Steric Effects:

The N-propyl and N-methyl groups, along with any substituents on the benzoyl ring, create a unique three-dimensional shape that dictates how the molecule can orient itself within a binding site.

N,N-Dialkyl Substitution: Studies on related N,N-dialkylbenzamides have shown that this substitution pattern can be crucial for high-affinity binding to certain receptors. For example, in a series of (alpha-piperazinylbenzyl)benzamides, N,N-dialkyl derivatives exhibited significantly higher affinity for the delta opioid receptor compared to N-monoalkyl or unsubstituted analogs. nih.gov This suggests that the presence of two alkyl groups on the amide nitrogen is a key structural element for interaction.

Conformational Restriction: The rotation around the C-N amide bond is restricted due to its partial double bond character. The size of the N-alkyl groups influences the rotational barrier and the preferred conformation of the molecule. Larger substituents may favor a specific conformation to minimize steric strain, which could be either beneficial or detrimental to binding, depending on the receptor's topology.

Electronic Effects:

The electronic properties of the benzoyl ring and the amide group are critical for molecular recognition, influencing electrostatic and polar interactions.

Amide Resonance: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance structure. This resonance affects the bond lengths and the dipole moment of the amide group, making the oxygen atom a good hydrogen bond acceptor.

Substituent Effects on the Benzoyl Ring: The addition of electron-withdrawing groups (e.g., nitro, cyano, or halogens) or electron-donating groups (e.g., methoxy, methyl) to the phenyl ring alters the electron density of the aromatic system and the carbonyl oxygen. An electron-donating group can increase the negative charge on the carbonyl oxygen, potentially strengthening hydrogen bonds with a receptor. Conversely, an electron-withdrawing group can make the aromatic ring more prone to pi-stacking interactions with electron-rich aromatic amino acid residues in a binding pocket.

The interplay of these steric and electronic factors is summarized in the following table:

Structural Feature Steric Effect Electronic Effect Impact on Molecular Recognition
N-Propyl GroupContributes to the overall size and shape of the molecule.Weak electron-donating (+I) effect.Influences hydrophobic interactions and steric fit in the binding pocket.
N-Methyl GroupSmaller steric footprint compared to the propyl group.Weak electron-donating (+I) effect.Allows for finer tuning of the steric profile.
Benzoyl Ring SubstituentsBulky groups can cause steric hindrance.Can be electron-donating or electron-withdrawing, altering the ring's electron density.Affects pi-pi stacking, cation-pi, and electrostatic interactions.

Investigation of Intermolecular Interactions: Hydrogen Bonding and Non-Covalent Forces

The binding of this compound derivatives to their biological targets is mediated by a variety of intermolecular interactions. Understanding these forces is crucial for rational drug design.

Hydrogen Bonding:

As this compound is a tertiary amide, it lacks a hydrogen atom on the amide nitrogen, meaning it cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a strong hydrogen bond acceptor. This is a critical feature for molecular recognition, as it can form hydrogen bonds with hydrogen bond donors on a receptor, such as the hydroxyl group of serine or threonine, or the amide protons of asparagine or glutamine. Studies on other benzamide (B126) derivatives have confirmed the ability of the amide moiety to function as a hydrogen bond acceptor, often forming stable intramolecular or intermolecular hydrogen-bonded complexes. nih.gov

Non-Covalent Forces:

In addition to hydrogen bonding, other non-covalent interactions play a significant role in the binding of this compound derivatives:

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms. The N-propyl and N-methyl groups, as well as the benzoyl ring, can engage in van der Waals interactions with hydrophobic pockets in a receptor.

Pi-Pi Stacking: The aromatic benzoyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions. The nature of these interactions can be modulated by the electronic properties of the substituents on the ring.

Cation-Pi Interactions: If the receptor binding site contains a positively charged amino acid residue (e.g., lysine (B10760008) or arginine), the electron-rich face of the benzoyl ring can engage in cation-pi interactions.

The relative contributions of these forces are summarized below:

Interaction Type Involved Molecular Fragment Potential Interacting Partner on a Receptor
Hydrogen Bonding (Acceptor)Carbonyl Oxygen-OH (Ser, Thr, Tyr), -NH (Asn, Gln), -NH2 (Lys), -NH3+ (Lys)
Van der Waals ForcesN-Propyl, N-Methyl, Benzoyl RingAliphatic and aromatic amino acid side chains
Pi-Pi StackingBenzoyl RingPhenylalanine, Tyrosine, Tryptophan
Cation-Pi InteractionsBenzoyl RingLysine, Arginine
Hydrophobic InteractionsN-Propyl, N-Methyl, Benzoyl RingLeucine, Isoleucine, Valine, Phenylalanine

Rational Design of Ligands for Specific Molecular Interactions

Rational ligand design utilizes the understanding of SAR, steric and electronic effects, and intermolecular interactions to create new molecules with improved affinity and selectivity for a specific biological target. For this compound derivatives, a rational design approach would involve a cyclical process of design, synthesis, and testing.

The design process often begins with a known active compound or a "hit" from a screening campaign. Computational tools, such as molecular docking and molecular dynamics simulations, can be used to model the binding of this compound derivatives to a target receptor. These models can help to predict which modifications are likely to improve binding.

Key strategies in the rational design of ligands based on the this compound scaffold include:

Scaffold Hopping: Replacing the benzamide core with a different chemical scaffold that maintains the key pharmacophoric features (i.e., the spatial arrangement of the hydrogen bond acceptor, hydrophobic groups, and aromatic ring) but has improved properties.

Fragment-Based Drug Design: Small molecular fragments that are known to bind to specific sites on the target can be linked together or grown from an initial fragment to create a more potent ligand. For example, a fragment that binds in the vicinity of the benzoyl ring could be incorporated into a new derivative.

Structure-Based Design: If the three-dimensional structure of the target receptor is known, ligands can be designed to fit precisely into the binding site, maximizing favorable intermolecular interactions. For instance, if a hydrophobic pocket is identified, the N-alkyl groups can be optimized in size and shape to fill that pocket. Conversely, if a hydrogen bond donor from the receptor is not being utilized, a hydrogen bond acceptor could be introduced into the ligand at the appropriate position.

The following table outlines a hypothetical rational design strategy for improving the affinity of an this compound derivative.

Design Goal Proposed Modification Rationale Expected Outcome
Enhance Hydrophobic InteractionsReplace N-propyl with a cyclopropylmethyl group.The cyclic structure may provide a better fit in a specific hydrophobic pocket and can improve metabolic stability.Increased binding affinity and improved pharmacokinetic profile.
Introduce a New Hydrogen BondAdd a hydroxyl group to the para-position of the benzoyl ring.The hydroxyl group can act as a hydrogen bond donor or acceptor, forming an additional interaction with the receptor.Increased binding affinity and selectivity.
Optimize Pi-Stacking InteractionsReplace the benzoyl ring with a naphthoyl ring.The larger aromatic system provides a greater surface area for pi-stacking interactions.Potentially increased binding affinity, but may also increase non-specific binding.

Through such iterative design and optimization cycles, the this compound scaffold can be elaborated to produce highly potent and selective ligands for a variety of biological targets.

Advanced Research Areas and Materials Science Applications of Benzamide Derivatives

Integration into Polymeric and Resin Systems

The incorporation of benzamide (B126) units into polymer backbones or as pendant groups is a well-established strategy for creating high-performance materials. Aromatic polyamides, a class of polymers based on benzamide linkages, are renowned for their exceptional mechanical strength and stability. researchgate.netresearchgate.net

The inherent characteristics of the benzamide group directly contribute to the superior performance of polymers in which they are included. The amide linkage facilitates strong intermolecular hydrogen bonds, while the aromatic rings provide rigidity and thermal stability. This combination results in materials with enhanced durability and resistance to environmental degradation.

Thermal Stability: Aromatic polyamides exhibit high thermal stability. researchgate.net For instance, research into poly(N-fluoroalkyl benzamide) has shown a 10% weight loss temperature of 380 °C and a glass transition temperature of 92 °C, indicating its suitability for applications requiring high-temperature resistance. researchgate.net

Chemical Resistance: The stable amide bond and aromatic structure confer good chemical resistance upon these polymers. researchgate.net Polyamides are generally more resistant to dilute bases than to strong acids, which can cause degradation through acid-induced hydrolysis of the polymer chains. domochemicals.com The inclusion of fluorine in poly(N-fluoroalkyl benzamide) further boosts properties like chemical resistance, UV stability, and low water absorption. researchgate.net

Mechanical Properties: The combination of rigid aromatic units and strong hydrogen bonding leads to materials with outstanding mechanical strength. researchgate.netresearchgate.net Furthermore, blending benzamide-containing copolymers with other polymers, such as Nylon 6, is a viable strategy to enhance the properties of the final material. mdpi.com

Table 1: Enhanced Properties of Benzamide-Containing Polymers
PropertyContributing Structural FeatureExample/ObservationSource(s)
Thermal StabilityAromatic Rings, Stable Amide BondsPoly(N-fluoroalkyl benzamide) shows 10% weight loss at 380 °C. researchgate.net
Chemical ResistanceStable Amide LinkagesGenerally good resistance, particularly to dilute bases. Fluorination enhances resistance. researchgate.netdomochemicals.com
Mechanical StrengthIntermolecular Hydrogen Bonding, Rigid BackboneAromatic polyamides are noted for their outstanding mechanical strength. researchgate.netresearchgate.net

The synthesis of well-defined poly(p-benzamide)s, including N-substituted variants like N-methyl poly(p-benzamide), and their block copolymers is crucial for tailoring material properties. Modern polymerization techniques allow for precise control over molecular weight and architecture.

High molecular weight N-alkylated poly(p-benzamide)s can be synthesized from highly reactive pentafluorophenol (B44920) ester derivatives of the corresponding monomers. acs.org Another advanced method is chain-growth condensation polymerization (CGCP), which has been used to create well-defined copolybenzamides like Poly(N-H Benzamide-co-N-Octyl Benzamide)s with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov

The creation of block copolymers incorporating benzamide segments allows for the combination of distinct properties from different polymer blocks. These materials can be synthesized through several primary strategies: nih.gov

Sequential Monomer Addition: Using "living" or controlled polymerization techniques, different monomer blocks are added in sequence. nih.gov

Coupling Reactions: Pre-synthesized homopolymers with reactive end-groups are coupled together. For example, a diblock copolymer based on poly(p-benzamide) (PBA) was synthesized via a direct coupling reaction between the acyl chloride and amino end groups of two different homopolymers. kpi.ua More recent developments include one-step systems for synthesizing poly(amide ester)-based block copolymers, which can create materials with defined phase-separation behavior. acs.orgacs.org

Supramolecular Chemistry and Self-Assembly Research

The directional and specific nature of the hydrogen bonds provided by the amide group makes benzamide derivatives ideal building blocks for supramolecular chemistry and the design of self-assembling systems.

Benzamide derivatives can participate in host-guest chemistry, acting as "guest" molecules that are encapsulated by larger "host" macrocycles.

Cyclodextrins: These macrocyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They can encapsulate the hydrophobic aromatic portion of benzamide derivatives in aqueous solutions. nih.govnih.gov The formation of these inclusion complexes can be confirmed through techniques such as 1H NMR spectroscopy, which shows shifts in the proton signals of the guest molecule upon entering the cyclodextrin (B1172386) cavity. acs.org

Crown Ethers: These are cyclic polyethers that can selectively bind cations within their central, electron-rich cavity. wikipedia.orgacs.org While typically hosting inorganic cations, crown ethers can also form stable complexes with protonated amines through hydrogen bonding. wikipedia.org Benzamide-related structures, such as those derived from o-phenylenediamine, can be used to synthesize novel crown ethers that act as phase-transfer catalysts and show selectivity for specific metal ions. nih.gov

Table 2: Benzamide Derivatives in Host-Guest Systems
Host MacrocycleGuest Moiety (from Benzamide Derivative)Primary InteractionSource(s)
CyclodextrinAromatic Ring (e.g., Phenyl Group)Hydrophobic Inclusion nih.govnih.govacs.org
Crown EtherProtonated Amine GroupHydrogen Bonding, Ion-Dipole wikipedia.org

The self-assembly of benzamide derivatives, driven primarily by hydrogen bonding, allows for the bottom-up construction of ordered, functional materials. A prominent example is the family of benzene-1,3,5-tricarboxamides (BTAs). These disc-shaped molecules feature three benzamide arms extending from a central core and are designed to self-assemble into long, helical supramolecular polymers through threefold intermolecular hydrogen bonding. researchgate.netnih.gov

The stability and properties of these self-assembled structures can be finely tuned. For instance, studies comparing N-centered BTAs with their C-centered counterparts revealed that the nature of the amide connectivity influences the aggregation strength and the degree of chirality amplification in the resulting supramolecular polymers. nih.gov Researchers also use techniques like fluorine substitution on the benzamide ring to control the crystal packing and suppress disorder, leading to more predictable and well-ordered solid-state structures. acs.org This precise control over molecular assembly is key to designing functional materials for applications in electronics, optics, and nanotechnology.

Catalysis in Non-Biological Systems

Beyond their role as structural components, certain benzamide derivatives function as catalysts in non-biological chemical transformations. Their utility in this area stems from their unique chemical properties and their ability to be incorporated into larger catalytic structures.

Simple derivatives like N-methylbenzamide are utilized in organic synthesis as both reagents and catalysts for reactions such as condensations and acylations. chemicalbook.com Their effectiveness can lead to higher yields and more efficient synthetic pathways. chemicalbook.com

Furthermore, benzamide-related structures are integral to some phase-transfer catalysts. Dibenzotetraaza (DBTA) crown ethers, which are homologues of dibenzo crown ethers and contain moieties derived from benzimidazoles, have been prepared and studied for their catalytic capabilities. nih.gov These macrocycles facilitate the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), thereby accelerating reaction rates. Their efficiency and selectivity for certain ions have been evaluated through picrate (B76445) extraction studies. nih.gov

Exploration of N-Propyl-N-methyl-benzamide as a Catalyst or Co-Catalyst

A thorough review of scientific literature and chemical databases reveals a significant gap in the exploration of this compound as a catalyst or co-catalyst. While the compound's physical and chemical properties are documented, there is currently no available research detailing its application or potential in catalytic processes. researchgate.netnist.govnih.gov The existing information focuses on its molecular structure, spectral data, and other fundamental chemical characteristics. researchgate.netnist.govnih.gov Consequently, its role in accelerating or participating in chemical reactions remains an uninvestigated area within the field of catalysis. Further research would be necessary to determine if this compound possesses any catalytic activity or could function as a co-catalyst in various chemical transformations.

Development of Benzamide-Derived Ligands for Homogeneous and Heterogeneous Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced control over reaction selectivity, activity, and stability. Benzamide derivatives have emerged as a versatile class of ligands, finding applications in both homogeneous and heterogeneous catalysis. Their utility stems from the tunable steric and electronic properties of the benzamide scaffold, which can be readily modified to influence the behavior of a coordinated metal center.

In the realm of homogeneous catalysis , benzamide-derived ligands have been successfully employed in a variety of transition metal-catalyzed reactions. For instance, air-stable cyclometalated palladium(II) complexes featuring benzamide ligands have been synthesized and characterized. researcher.life These complexes have demonstrated notable cytotoxicity against cancer cell lines, and their electrochemical properties, including reversible oxidation to Pd(III) species, have been investigated. researcher.life The synthesis of novel trans-platinum complexes with benzamide ligands has also been reported, where the benzamide coordinates to the platinum center through the nitrogen atom. researcher.life

Furthermore, N-(quinolin-8-yl)-benzamide has been utilized as a model substrate in studies of oxidative coupling reactions, showcasing the ability of the benzamide framework to direct C–H and N–H activation processes. researcher.life The design of bifunctional ligands incorporating a remote amide group has been shown to dramatically accelerate nucleophilic addition to alkynes in gold(I) catalysis through cooperative effects. chinesechemsoc.org

The application of benzamide derivatives extends to heterogeneous catalysis as well. While specific examples are less prevalent in the reviewed literature, the principles of ligand design for heterogeneous systems are well-established. researchgate.net Ligands can be tethered to solid supports to facilitate catalyst recovery and reuse, a key advantage of heterogeneous catalysis. The functionalization of catalyst surfaces with ligands, including those with amide functionalities, can modulate the electronic properties of the metal, create specific active sites, and enhance selectivity. researchgate.net

Recent advancements have also seen the use of benzamide derivatives in photocatalysis. For example, o-halogenated benzamides have been used as precursors for the synthesis of isoindolinones through photocatalytic methods. rsc.org

The table below summarizes key research findings on the application of benzamide-derived ligands in catalysis.

Metal CenterLigand TypeCatalytic ApplicationKey Findings
Palladium(II)Cyclometalated benzamideNot specified, focus on synthesis and propertiesHigh-yield synthesis of air-stable complexes; reversible oxidation to Pd(III). researcher.life
Platinum(II)trans-benzamideNot specified, focus on synthesis and structureCharacterization of new trans-platinum complexes with benzamide ligands. researcher.life
Gold(I)Biaryl-2-ylphosphine with remote amideNucleophilic addition to alkynesAmide functionality leads to significant rate enhancement through cooperative catalysis. chinesechemsoc.org
Iridium/RhodiumNot specifiedPhotocatalytic synthesisEfficient synthesis of isoindolinones from o-halogenated benzamides. rsc.org

The continued exploration of benzamide-derived ligands holds significant promise for the development of more efficient and selective catalysts for a wide range of chemical transformations.

Environmental Fate and Degradation Studies of Amide Compounds

Pathways of Degradation in Environmental Matrices

The degradation of amide compounds such as N-Propyl-N-methyl-benzamide in the environment can proceed through several key pathways, including microbial degradation and abiotic reactions. taylorfrancis.comcarnegiescience.edu The amide bond itself is relatively stable and resistant to hydrolysis, which contributes to the persistence of some amide-containing molecules. researchgate.net

Biotic Degradation: Microbial metabolism is a primary pathway for the breakdown of many organic pollutants. carnegiescience.edu Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their degradation. For amide compounds, this often involves enzymatic hydrolysis of the amide bond, yielding a carboxylic acid and an amine. In the case of this compound, this would result in benzoic acid and N-propyl-N-methylamine. These initial transformation products may then be further degraded by microbial communities. taylorfrancis.com The rate and extent of biodegradation are highly dependent on environmental conditions such as the microbial population present, temperature, pH, and the availability of nutrients. carnegiescience.edu

Abiotic Degradation: Abiotic degradation processes, which are non-biological, also play a role in the transformation of amide compounds in the environment. taylorfrancis.com These can include:

Hydrolysis: While generally slow for amides, hydrolysis can occur under specific pH conditions, although it is often a less significant pathway compared to biological degradation for many amides.

Photodegradation: Sunlight can induce the degradation of organic compounds. For aromatic compounds like this compound, photodegradation of the benzene (B151609) ring can be a relevant transformation process.

Kinetics and Mechanisms of Reactions with Environmental Oxidants (e.g., Chlorine)

Chemical oxidation is a significant abiotic degradation pathway, particularly in water treatment processes where disinfectants like chlorine are used. The reaction of amides with chlorine has been studied, providing insights into the potential fate of this compound in chlorinated waters.

Amides react with chlorine to form N-chloramides. nih.gov A study investigating the kinetics of the reaction between chlorine and several amides, including N-methylbenzamide and N-propylbenzamide, provides valuable data. nih.gov The apparent second-order rate constants for the reaction of various amides with chlorine at pH 8 are in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. nih.gov The reaction is dominated by hypochlorite (B82951) (-OCl), which reacts with the amides to form N-chloramides with species-specific second-order rate constants in the range of 7.3 × 10⁻³ to 2.3 M⁻¹s⁻¹. nih.gov The study also found that the second-order rate constants for the reaction of chlorine with different amides decrease as the electron-donating character of the substituents on the amide-N and N-carbonyl-C increases. nih.gov

The formation of N-chloramides is a critical step as these intermediates can be reactive towards other compounds, such as phenolic compounds, leading to the formation of chlorinated phenols. nih.gov

Interactive Data Table: Reaction Kinetics of Amides with Chlorine

CompoundApparent Second-Order Rate Constant (M⁻¹s⁻¹) at pH 8Activation Energy (kJ/mol)
AcetamideValue not specified in the provided text62-88
N-methylformamideValue not specified in the provided text62-88
N-methylacetamideValue not specified in the provided text62-88
Benzamide (B126)Value not specified in the provided text62-88
N-methylbenzamideValue not specified in the provided text62-88
N-propylbenzamideValue not specified in the provided text62-88
N-(benzoylglycyl)glycine amideValue not specified in the provided text62-88

Note: While the source provides a range for the rate constants and activation energies for a group of seven amides, it does not specify the individual values for each compound. nih.gov

Factors Influencing Environmental Persistence and Transformation

The persistence and transformation of this compound in the environment are influenced by a combination of its chemical properties and various environmental factors.

Chemical Structure: The presence of the amide bond, the N-alkyl substituents, and the benzene ring all influence the compound's reactivity and susceptibility to degradation. The stability of the amide linkage contributes to its potential persistence. researchgate.net

Environmental Conditions:

Temperature: Higher temperatures generally increase the rates of both biotic and abiotic degradation reactions. carnegiescience.edumdpi.com

pH: The pH of the surrounding medium can affect the rate of hydrolysis of the amide bond and can also influence microbial activity. mdpi.com

Microbial Population: The presence of microbial communities capable of degrading amides is crucial for biotic degradation. The composition and activity of these communities can vary significantly between different environments. carnegiescience.edu

Presence of Other Chemicals: The presence of other organic matter can serve as a primary substrate for microbial populations, potentially leading to co-metabolism of this compound. Conversely, the presence of toxic substances can inhibit microbial activity and slow down degradation.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-Propyl-N-methyl-benzamide, and how can reaction parameters be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves amide bond formation via activation of the carboxylic acid (e.g., using coupling agents like EDCI or HATU) followed by N-alkylation. For example, in related benzamide syntheses, Pd/C-catalyzed hydrogenation has been employed to reduce intermediates (e.g., nitro groups) under mild conditions (MeOH, room temperature) . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction efficiency.
  • Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity for alkylation steps.
    Systematic parameter variation via Design of Experiments (DoE) is recommended to identify optimal conditions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and what are common pitfalls in data interpretation?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl and propyl groups). Pitfalls: Solvent residues (e.g., DMSO-d₆) may obscure peaks; use deuterated chloroform (CDCl₃) for clarity.
  • HPLC/UPLC : Quantifies purity (>95% by area normalization). Ensure column compatibility (C18 columns for hydrophobic analytes).
  • X-ray crystallography : Resolves conformational details (e.g., planarity of the benzamide core), as demonstrated in substituted benzamide studies .
    Cross-validation with mass spectrometry (HRMS) is advised to confirm molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the N-propyl and N-methyl substituents influence the conformational stability of benzamide derivatives, and what experimental approaches can validate computational predictions?

  • Methodological Answer : The N-methyl group reduces steric hindrance compared to bulkier substituents, while the N-propyl chain increases lipophilicity. Computational modeling (DFT or MD simulations) predicts torsional angles and hydrogen-bonding interactions. Experimental validation strategies include:
  • X-ray crystallography : Compare experimental and predicted dihedral angles .
  • Dynamic NMR : Monitor rotational barriers of the amide bond in solution .
  • Solubility assays : Assess logP values to correlate with substituent hydrophobicity .

Q. In cases of conflicting biological activity data for this compound across studies, what systematic approaches should researchers employ to identify the source of discrepancies?

  • Methodological Answer : Contradictions may arise from variations in:
  • Compound purity : Re-analyze batches via HPLC and NMR to rule out degradation.
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation time).
  • Structural analogs : Compare activity with N-ethyl or N-isopropyl derivatives to isolate substituent effects .
    Reproducibility checks using orthogonal assays (e.g., enzymatic vs. cell-based) are critical .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound derivatives to elucidate key pharmacophoric elements?

  • Methodological Answer : SAR strategies include:
  • Systematic substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the benzamide aryl ring to modulate electronic effects .
  • Bioisosteric replacement : Replace the propyl group with cyclopropyl or allyl chains to assess steric tolerance .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify binding interactions with target proteins .

Q. How can researchers employ kinetic and thermodynamic studies to assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Hydrolysis studies involve:
  • pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Rate constant calculation : Use pseudo-first-order kinetics to determine t1/2t_{1/2} (half-life) .
  • Activation energy : Perform Arrhenius analysis by varying temperature (25–60°C) to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for N-alkyl-N-methyl benzamides?

  • Methodological Answer : Cross-reference datasets from multiple sources (e.g., Cambridge Structural Database, in-house analyses) to identify outliers. Validate unit cell parameters and hydrogen-bonding networks using software like Mercury . Contradictions may arise from polymorphic forms; employ differential scanning calorimetry (DSC) to detect phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.